molecular formula C26H20FNO4 B2857780 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866727-29-9

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2857780
CAS No.: 866727-29-9
M. Wt: 429.447
InChI Key: JDFVPULGKVEWHN-UHFFFAOYSA-N
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Description

“7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides, fluorobenzyl compounds, and dioxoloquinoline derivatives. The reactions may involve:

    Friedel-Crafts acylation: to introduce the benzoyl group.

    Nucleophilic substitution: to attach the fluorobenzyl group.

    Cyclization reactions: to form the dioxoloquinoline core.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to the development of new drugs.

Medicine

Medicinal chemistry research may explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Benzoyl derivatives: Compounds with benzoyl groups attached to different core structures.

    Fluorobenzyl derivatives: Compounds with fluorobenzyl groups attached to various cores.

Uniqueness

The uniqueness of “7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO4/c1-2-16-3-7-18(8-4-16)25(29)21-14-28(13-17-5-9-19(27)10-6-17)22-12-24-23(31-15-32-24)11-20(22)26(21)30/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFVPULGKVEWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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